trans-1,2-Cyclohexanediaminetetraacetic acid

Description

The exact mass of the compound Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

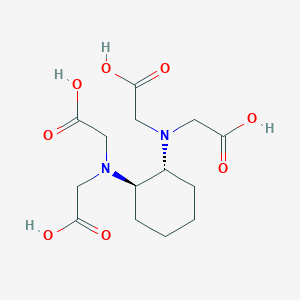

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYPQBAHLOOJQ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889383 | |

| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: White crystalline powder; Odorless; [Mallinckrodt Baker MSDS] | |

| Record name | 1,2-Cyclohexylenedinitrilotetraacetic acid, trans- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13291-61-7 | |

| Record name | trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dinitrilotetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD2BU42P20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) for Researchers and Drug Development Professionals

In the landscape of modern chemical analysis and pharmaceutical development, the precise control of metal ions is not merely a technical detail but a cornerstone of efficacy, stability, and safety. Among the arsenal of chelating agents available to the discerning scientist, trans-1,2-Cyclohexanediaminetetraacetic acid, commonly known as CDTA, stands out as a powerful and versatile tool. This guide provides an in-depth exploration of CDTA, from its fundamental properties to its practical applications in research and drug development, grounded in scientific principles and field-proven insights.

Introduction to a Superior Chelator: Understanding CDTA

This compound is a polyamino carboxylic acid, structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). However, the incorporation of a cyclohexane ring into its backbone imparts a conformational rigidity that results in significantly more stable metal complexes. This enhanced stability is the primary driver for its selection in a variety of demanding applications.

The most commonly available form is the This compound monohydrate , with the definitive CAS Number 125572-95-4 .[1][2][3][4] It is crucial for researchers to use this specific CAS number to ensure the procurement of the correct isomeric form for reproducible and reliable results.

Chemical and Physical Properties at a Glance

A thorough understanding of the physicochemical properties of CDTA is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 125572-95-4 (Monohydrate) | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₂N₂O₈·H₂O | [1] |

| Molecular Weight | 364.35 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 213-216 °C | |

| Solubility | Slightly soluble in water; soluble in alkaline solutions such as 1N NaOH. Insoluble in most common organic solvents. | [6] |

Synonyms for this compound include:

-

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

-

CyDTA monohydrate

-

1,2-Cyclohexylenedinitrilotetraacetic acid monohydrate

The Chelation Chemistry of CDTA: A Deeper Dive

The efficacy of CDTA as a chelating agent lies in its ability to form strong, 1:1 stoichiometric complexes with a wide array of di- and trivalent metal ions. The two nitrogen atoms and four carboxylate groups act as electron-pair donors, effectively enveloping the metal ion in a stable, cage-like structure.

The key advantage of CDTA over EDTA stems from the pre-organized structure enforced by the cyclohexane backbone. This reduces the entropic penalty upon chelation, leading to higher formation constants (log K) for its metal complexes.

A Comparative Look at Stability Constants

The choice between CDTA and EDTA often hinges on the required stability of the metal complex. The following table provides a comparison of the logarithmic stability constants (log K) for some pharmaceutically relevant metal ions.

| Metal Ion | log K (CDTA) | log K (EDTA) |

| Ca²⁺ | 12.5 | 10.7 |

| Mg²⁺ | 10.3 | 8.7 |

| Fe³⁺ | 29.3 | 25.1 |

| Cu²⁺ | 21.3 | 18.8 |

| Zn²⁺ | 18.7 | 16.5 |

| Pb²⁺ | 19.7 | 18.0 |

| Cd²⁺ | 19.3 | 16.5 |

| Mn²⁺ | 16.8 | 14.0 |

Note: These are representative values and can vary with experimental conditions such as temperature and ionic strength.

The consistently higher log K values for CDTA complexes underscore its superior chelating strength, which is a critical factor in applications requiring the sequestration of strongly bound or trace-level metal ions.

Synthesis and Purification: From Precursor to High-Purity Reagent

For applications in pharmaceutical analysis and formulation, the purity of CDTA is paramount. The synthesis of CDTA begins with its precursor, trans-1,2-diaminocyclohexane . The process generally involves the carboxymethylation of the diamine using a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under alkaline conditions.

Figure 1: Simplified Synthesis Pathway of CDTA

Purification is a critical step to remove unreacted starting materials, by-products, and the cis-isomer. Recrystallization from water or aqueous ethanol mixtures is a common and effective method for obtaining high-purity CDTA suitable for pharmaceutical applications.[7]

Applications in Drug Development and Quality Control

The superior chelating properties of CDTA make it an invaluable tool in various stages of drug development, from formulation to quality control.

Stabilization of Drug Formulations

Trace metal ions, often introduced through raw materials, manufacturing equipment, or container closure systems, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[8] This is a significant concern for the stability and shelf-life of liquid and semi-solid formulations.

CDTA acts as a potent stabilizer by sequestering these pro-oxidant metal ions, such as Fe²⁺/Fe³⁺ and Cu⁺/Cu²⁺, rendering them catalytically inactive.[9] Its use is particularly beneficial in formulations containing oxidation-prone moieties. For instance, in biologic drug formulations, where proteins can be susceptible to metal-catalyzed oxidation, the inclusion of a strong chelating agent like CDTA can be a critical formulation strategy.[10][11][12][13][14]

Causality in Experimental Choice: The decision to use CDTA over EDTA in a formulation is often driven by the need for a more robust stabilization against particularly stubborn or high-affinity metal contaminants. The higher stability constants of CDTA-metal complexes ensure a more complete and persistent sequestration of the problematic ions, even at low concentrations.

Analytical Applications in Pharmaceutical Quality Control

The precise and accurate determination of metal content is a critical aspect of pharmaceutical quality control. CDTA's ability to form well-defined, stable complexes makes it an excellent reagent in analytical chemistry.

Complexometric titration with CDTA is a reliable method for the quantitative determination of various metal ions in pharmaceutical samples.[15][16][17][18] The sharp and stoichiometric formation of the metal-CDTA complex allows for a precise endpoint determination, often visualized with a metal-ion indicator.

Self-Validating System: A properly conducted complexometric titration is inherently self-validating. The use of a standardized CDTA solution, a suitable pH buffer to ensure complete complexation, and a specific metal-ion indicator that provides a sharp color change at the equivalence point all contribute to the accuracy and reliability of the method.

Experimental Protocol: Complexometric Titration of Zinc in a Pharmaceutical Preparation

This protocol outlines a general procedure for the determination of zinc content, a common element in some pharmaceutical formulations, using CDTA.

1. Principle: Zinc ions (Zn²⁺) form a stable, colorless complex with CDTA. The endpoint of the titration is detected using a metal-ion indicator, such as Eriochrome Black T, which changes color from wine-red (in the presence of free Zn²⁺) to blue (when all Zn²⁺ is complexed by CDTA).

2. Reagents and Materials:

-

Standardized 0.05 M CDTA solution

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator solution

-

Zinc-containing sample, accurately weighed and dissolved to a known volume

-

Deionized water

3. Step-by-Step Methodology:

- Sample Preparation: Accurately weigh a quantity of the powdered pharmaceutical preparation expected to contain a known amount of zinc. Dissolve the sample in a suitable solvent (e.g., dilute acid) and dilute to a precise volume in a volumetric flask.

- Aliquot Preparation: Pipette a known volume of the sample solution into a conical flask.

- Buffering: Add a sufficient volume of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10. This is crucial as the stability of the Zn-CDTA complex is pH-dependent.

- Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color, indicating the formation of the Zn-indicator complex.

- Titration: Titrate the sample solution with the standardized 0.05 M CDTA solution with constant stirring.

- Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue. This indicates that all the zinc ions have been complexed by the CDTA.

- Calculation: Calculate the concentration of zinc in the original sample based on the volume of CDTA solution used, its molarity, and the initial sample weight and dilutions.

4. Rationale for Experimental Choices:

-

pH 10 Buffer: The formation of the Zn-EDTA complex is quantitative at this pH. At lower pH values, the carboxylate groups of CDTA would be protonated, reducing its chelating efficiency.

-

Eriochrome Black T: This indicator forms a less stable complex with zinc than CDTA does. Therefore, during the titration, CDTA will displace the indicator from the zinc ions, leading to a sharp color change at the endpoint.

Figure 2: Workflow for Complexometric Titration of Zinc using CDTA

In the analysis of complex pharmaceutical matrices, interfering metal ions can co-react with the titrant or analytical reagent, leading to inaccurate results. CDTA can be employed as a masking agent to selectively chelate and "hide" these interfering ions.[19][20][21]

Causality in Experimental Choice: The choice of CDTA as a masking agent is dictated by its high stability constants with a broad range of metals. By forming highly stable complexes with interfering ions, it effectively removes them from the reaction, allowing for the selective determination of the analyte of interest. The pH of the solution can be adjusted to fine-tune the masking effect, leveraging the pH-dependent stability of different metal-CDTA complexes.

Spectroscopic Characterization of CDTA

For quality control and research purposes, spectroscopic techniques are essential for confirming the identity and purity of CDTA.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of CDTA. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexane ring and the acetate arms. The ¹³C NMR will similarly display distinct peaks for the different carbon environments.[5]

-

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying the functional groups present in the CDTA molecule. Key vibrational bands include those for the O-H and C=O stretches of the carboxylic acid groups, as well as C-N and C-H stretches.[22][23][24]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling CDTA. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, CDTA is considered to be a low-hazard substance, but appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[2]

Conclusion: The Enduring Utility of a Powerful Chelator

This compound is a testament to the profound impact that subtle structural modifications can have on chemical reactivity and utility. Its enhanced chelating ability compared to EDTA makes it an indispensable tool for researchers, scientists, and drug development professionals. Whether it is ensuring the long-term stability of a life-saving biologic, accurately quantifying the mineral content of a pharmaceutical formulation, or masking interfering ions in a complex analytical procedure, CDTA provides a level of control and reliability that is essential for advancing scientific discovery and ensuring the quality and safety of medicines. As the demands for precision and robustness in pharmaceutical science continue to grow, the importance of high-performance chelating agents like CDTA is set to increase in tandem.

References

-

PubChem. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. [Link]

-

NIST WebBook. trans-1,2-Cyclohexanediamine. [Link]

-

PubMed. Heavy metals testing in active pharmaceutical ingredients: an alternate approach. [Link]

-

Indian Journal of Pharmaceutical Sciences. Determination of heavy metals in selected drug substances by inductively coupled plasma – mass spectrometry. [Link]

-

ResearchGate. FT-IR spectra of 1,2-cyclohexane diamine tetraacetic acid (CyDTA) solid (a) and in aqueous solution (b). [Link]

-

Pharm D Guru. Complexometric Titrations. [Link]

-

Royal Society of Chemistry. Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. [Link]

-

ResearchGate. Heavy metals testing in active pharmaceutical ingredients: An alternate approach. [Link]

-

Pharmacy Infoline. Masking and demasking reagents in Complexometric titration. [Link]

-

SlideShare. Complexometric Titration. [Link]

-

Wikipedia. Complexometric titration. [Link]

-

ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

-

ResearchGate. Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. [Link]

-

PubMed. Stabilization of pharmaceuticals to oxidative degradation. [Link]

-

PubMed Central. Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. [Link]

-

SpectraBase. 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum. [Link]

-

PubMed Central. Biologics: the role of delivery systems in improved therapy. [Link]

-

SlidePlayer. Complexometric Titration II. [Link]

-

ResearchGate. Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

-

PubMed. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. [Link]

-

Pharmaguideline. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. [Link]

-

PubMed. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. [Link]

-

Gattefossé. Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. [Link]

-

Chemistry LibreTexts. Complexation Titration. [Link]

-

PubMed. Critical considerations in the formulation development of parenteral biologic drugs. [Link]

-

ResearchGate. Conditional stability constants of metal–EDTA complexes. [Link]

-

PharmRecord. Complexometric titration. [Link]

-

PubMed Central. Advancements in the co-formulation of biologic therapeutics. [Link]

-

ResearchGate. Biodegradation of chelating agents: EDTA, DTPA, PDTA, NTA, and EDDS. [Link]

-

ResearchGate. Protonation and overall stability constants of EDTA, MGDA and PDA with.... [Link]

-

PubMed. Stabilization challenges and formulation strategies associated with oral biologic drug delivery systems. [Link]

-

ResearchGate. Advancements in the co-formulation of biologic therapeutics. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | 125572-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. strem.com [strem.com]

- 4. This compound Monohydrate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans- | C14H24N2O9 | CID 2723844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologics: the role of delivery systems in improved therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical considerations in the formulation development of parenteral biologic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advancements in the co-formulation of biologic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilization challenges and formulation strategies associated with oral biologic drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 18. pharmrecord.com [pharmrecord.com]

- 19. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]

- 20. Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]

- 22. trans-1,2-Cyclohexanediamine [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. B22928.14 [thermofisher.com]

An In-Depth Technical Guide to the Stability Constants of CDTA with Divalent Metal Ions

Foreword

In the landscape of coordination chemistry, the quest for robust and selective chelating agents is paramount. Among these, 1,2-diaminocyclohexanetetraacetic acid (CDTA) has distinguished itself as a powerful hexadentate ligand, finding extensive applications in analytical chemistry, industrial processes, and biomedical sciences. Its efficacy is intrinsically linked to the thermodynamic stability of the complexes it forms with metal ions. This guide provides a comprehensive exploration of the stability constants of CDTA with a range of divalent metal ions, offering researchers, scientists, and drug development professionals a detailed understanding of the principles and practicalities governing these interactions. We will delve into the theoretical underpinnings of complexometric stability, present critically evaluated stability constant data, and provide a field-proven experimental protocol for their determination.

The Significance of CDTA and Complexometric Stability

1,2-diaminocyclohexanetetraacetic acid (CDTA) is an aminopolycarboxylic acid that can donate up to six lone pairs of electrons (four from its carboxylate groups and two from its nitrogen atoms) to form coordinate covalent bonds with a metal ion. This multidentate nature allows CDTA to form exceptionally stable, water-soluble 1:1 complexes with most metal ions, effectively sequestering them in a cage-like structure. This process, known as chelation, is fundamental to its utility.

The stability of these metal-CDTA complexes is quantified by the stability constant (K) , also known as the formation constant. For the equilibrium reaction:

M²⁺ + CDTA⁴⁻ ⇌ [M(CDTA)]²⁻

The stability constant is expressed as:

K = [ [M(CDTA)]²⁻ ] / ( [M²⁺] [CDTA⁴⁻] )

A higher log K value signifies a more stable complex and a stronger affinity between the metal ion and the ligand. This quantitative measure is crucial for predicting the behavior of CDTA in various applications, from titrimetric analysis to the formulation of metal-based therapeutics and contrast agents.

Stability Constants of Divalent Metal-CDTA Complexes: A Comparative Analysis

The stability of metal-CDTA complexes is influenced by several factors, including the nature of the metal ion (ionic radius, charge), pH, temperature, and ionic strength of the medium. The following table presents a compilation of critically selected log K values for the 1:1 complexes of various divalent metal ions with CDTA. These values are primarily sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database and IUPAC technical reports, reflecting a consensus from numerous studies.[1][2][3]

| Divalent Metal Ion | log K (at ~20-25°C, I ≈ 0.1 M) |

| Mg²⁺ | 10.3 |

| Ca²⁺ | 12.5 |

| Mn²⁺ | 16.9 |

| Fe²⁺ | 18.2 |

| Co²⁺ | 21.2 |

| Ni²⁺ | 21.4 |

| Cu²⁺ | 23.2 |

| Zn²⁺ | 20.9 |

| Cd²⁺ | 21.8 |

| Pb²⁺ | 21.5 |

Field-Proven Insights: The trend in stability constants for the first-row transition metals (Mn²⁺ to Zn²⁺) largely follows the Irving-Williams series : Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4][5] This trend is a consequence of the interplay between decreasing ionic radii and increasing ligand field stabilization energy across the series. The exceptionally high stability of the Cu²⁺-CDTA complex is attributed to the Jahn-Teller effect, which provides additional stabilization for octahedral Cu(II) complexes.[5] The cyclohexane ring in CDTA imparts a greater conformational rigidity compared to the ethylene bridge in EDTA, which often results in CDTA forming more stable complexes with many metal ions.

The Chelation of a Divalent Metal Ion by CDTA

The following diagram illustrates the hexadentate coordination of a divalent metal ion (M²⁺) by a fully deprotonated CDTA molecule.

Caption: Hexadentate coordination of a divalent metal ion by CDTA.

Experimental Determination of Stability Constants: A Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[6][7][8] This protocol outlines a robust procedure for the determination of the stability constant of a divalent metal-CDTA complex.

Principle of the Method

The method involves monitoring the pH of a solution containing the metal ion and CDTA as it is titrated with a standard solution of a strong base (e.g., NaOH). The formation of the metal-CDTA complex releases protons (H⁺) from the CDTA molecule. By analyzing the resulting pH titration curve, the concentration of all species in equilibrium can be calculated, which in turn allows for the determination of the stability constant.

Causality Behind Experimental Choices

-

Inert Atmosphere: Titrations are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂, which would react with the titrant (NaOH) and introduce errors.

-

Constant Ionic Strength: A high concentration of a background electrolyte (e.g., KNO₃ or KCl) is used to maintain a constant ionic strength throughout the titration. This is crucial because activity coefficients of the ions are dependent on ionic strength, and keeping it constant ensures that the measured concentration-based stability constant is a true reflection of the equilibrium.[9]

-

Temperature Control: The stability constant is temperature-dependent. Therefore, the titration vessel is maintained at a constant temperature using a water bath to ensure the accuracy and reproducibility of the results.[10]

-

Electrode Calibration: The pH electrode is calibrated with standard buffer solutions before each titration to ensure accurate pH measurements.

Reagents and Equipment

-

Reagents:

-

CDTA (analytical grade)

-

Divalent metal salt (e.g., nitrate or chloride salt, analytical grade)

-

Potassium nitrate (KNO₃) or Potassium chloride (KCl) (for ionic strength adjustment)

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized nitric acid (HNO₃) or hydrochloric acid (HCl)

-

High-purity deionized water

-

-

Equipment:

-

Potentiometer with a pH glass electrode

-

Autotitrator or a precision burette

-

Thermostated titration vessel

-

Magnetic stirrer

-

Inert gas supply (N₂ or Ar)

-

Experimental Workflow

The following diagram outlines the key steps in the potentiometric determination of a metal-CDTA stability constant.

Caption: Workflow for the potentiometric determination of stability constants.

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a stock solution of CDTA of known concentration (e.g., 0.01 M).

-

Prepare a stock solution of the divalent metal salt of known concentration (e.g., 0.01 M).

-

Prepare a stock solution of the background electrolyte (e.g., 1.0 M KNO₃).

-

Prepare and standardize a carbonate-free NaOH solution (e.g., 0.1 M).

-

Prepare and standardize a strong acid solution (e.g., 0.1 M HNO₃).

-

-

Titration of CDTA (for pKa determination):

-

Pipette a known volume of the CDTA stock solution into the thermostated titration vessel.

-

Add a known amount of standard strong acid to protonate the CDTA.

-

Add the required volume of the background electrolyte stock solution to achieve the desired ionic strength (e.g., 0.1 M).

-

Add deionized water to a final known volume.

-

Titrate the solution with the standardized NaOH solution, recording the pH at regular volume increments.

-

-

Titration of the Metal-CDTA System:

-

Pipette known volumes of the CDTA and metal ion stock solutions into the titration vessel (typically in a 1:1 molar ratio).

-

Add a known amount of standard strong acid.

-

Add the background electrolyte and deionized water as in the previous step.

-

Titrate with the standardized NaOH solution, recording the pH versus the volume of titrant added.

-

-

Data Analysis:

-

The collected titration data (pH vs. volume of NaOH) are analyzed using specialized software (e.g., HYPERQUAD, BEST).

-

The software refines the protonation constants (pKa values) of CDTA from the first titration and then uses these values to calculate the stability constant (log K) of the metal-CDTA complex from the second titration data by fitting the experimental curve to a theoretical model.

-

Competitive Binding of Divalent Metal Ions with CDTA

In a system containing multiple divalent metal ions, they will compete for the available CDTA. The outcome of this competition is dictated by the relative stability constants of their respective complexes. The metal ion that forms the more stable complex will preferentially bind to CDTA.

The following diagram illustrates the competitive binding between Cu²⁺ and Ca²⁺ for CDTA.

Caption: Competitive binding of Cu²⁺ and Ca²⁺ with CDTA.

Field-Proven Insights: This principle of competitive binding is fundamental to many applications. For instance, in chelation therapy for heavy metal poisoning, a chelating agent with a high affinity for the toxic metal is administered. It will then displace essential divalent cations like Ca²⁺ and Mg²⁺ from their endogenous binding sites and form a stable complex with the toxic metal, which can then be excreted from the body.

Conclusion

The stability constants of metal-CDTA complexes are a cornerstone of understanding and predicting the behavior of this versatile chelating agent. The data and protocols presented in this guide provide a robust foundation for researchers and professionals working in diverse scientific fields. A thorough grasp of these principles is essential for the effective design of experiments, the development of new technologies, and the advancement of scientific knowledge in areas where metal ion control is critical.

References

- Anderegg, G., Arnaud-Neu, F., Delgado, R., Felcman, J., & Popov, K. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.

- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.

-

Irving–Williams series. (2023, October 26). In Wikipedia. [Link]

-

Fiveable. (n.d.). Irving-Williams Series Definition. [Link]

-

Taylor & Francis. (n.d.). Irving-Williams series – Knowledge and References. [Link]

-

Grokipedia. (n.d.). Irving–Williams series. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Link]

-

ResearchGate. (n.d.). Stability constants (log K) obtained for complexes. [Link]

-

ResearchGate. (n.d.). Estimated stability constants (log K) of metal complexes in the soil following chelant addition. [Link]

-

ResearchGate. (n.d.). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. [Link]

-

Journal of Chemical & Engineering Data. (2012). Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. [Link]

- Miličević, A., Branica, G., & Raos, N. (2012). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. International journal of molecular sciences, 13(9), 11046–11061.

-

Martell, A. E. (1974). Critical stability constants. Internet Archive. [Link]

-

Stability constants of complexes. (2023, November 29). In Wikipedia. [Link]

-

ResearchGate. (n.d.). Values of Log K for the 1:1 complexes of Na + , K + , Rb + and Cs + with cryptand at 25 °C in acetonitrile. [Link]

-

Asian Journal of Chemistry. (2012). Determination of Stability Constant and Related Thermodynamics of Complex Formation of Glutamic Acid with Some Rare Earth Metals. [Link]

-

ResearchGate. (n.d.). TABLE 4 . The Stabilities (Log K Values)" of the Copper(II), Silver(1).... [Link]

-

Pettit, L. D., & Powell, K. J. (1993). GUIDELINES FOR THE DETERMINATION OF STABILITY. IUPAC. [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1975). Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40°. [Link]

-

IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]

-

NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]

-

SlideShare. (2019, April 11). Complexometric Titration. [Link]

-

Chemistry LibreTexts. (2021, August 15). Complexation Titration. [Link]

-

SlidePlayer. (n.d.). Lecture 9 - 10 COMPLEXOMETRIC TITRATION. [Link]

-

YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. [Link]

-

Pure and Applied Chemistry. (n.d.). Complex formation. [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 3. nist.gov [nist.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Irving–Williams series - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. d-nb.info [d-nb.info]

- 8. youtube.com [youtube.com]

- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 10. publications.iupac.org [publications.iupac.org]

A Technical Guide to trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA): Properties, Applications, and Experimental Protocols

Introduction: Unveiling the Identity of a Versatile Chelating Agent

trans-1,2-Cyclohexanediaminetetraacetic acid, a mouthful of a name for a molecule of significant utility, is a powerful chelating agent with a wide range of applications in research, industry, and medicine. To facilitate clear communication and understanding within the scientific community, this compound is known by several synonyms and abbreviations. This guide will primarily use the acronym CDTA , the most common and convenient identifier.

The purpose of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of CDTA. We will delve into its fundamental properties, explore its diverse applications with a focus on its role in experimental research and pharmaceutical sciences, and provide detailed protocols for its practical use.

The synonyms for this compound include:

It is also commonly available as a monohydrate.[3][6] This guide will focus on the properties and applications of the trans isomer, which is the most widely used form due to its strong chelating ability.

Physicochemical Properties of CDTA: A Foundation for its Functionality

The efficacy of CDTA as a chelating agent is rooted in its molecular structure and resulting physicochemical properties. A derivative of ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring incorporated into its backbone, which imparts a greater pre-organization for metal ion binding, leading to the formation of more stable metal complexes compared to EDTA.[1][2][4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₈ | [1] |

| Molecular Weight | 346.33 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 213-216 °C (decomposes) | [7] |

| Solubility | Slightly soluble in water. Soluble in alkaline solutions, such as 1N sodium hydroxide. Insoluble in most common organic solvents. | [8] |

| pKa Values | pKa1: 2.42, pKa2: 3.52, pKa3: 6.12, pKa4: 11.70 | [9] |

Thermodynamic Stability of CDTA-Metal Complexes

The primary function of CDTA is to form stable, water-soluble complexes with metal ions, effectively sequestering them from solution. The stability of these complexes is quantified by the stability constant (log K). The higher the log K value, the more tightly the chelator binds to the metal ion. CDTA is known to form highly stable complexes with a wide range of di- and trivalent metal ions.

| Metal Ion | Log K |

| Al³⁺ | 19.3 |

| Ca²⁺ | 12.5 |

| Cd²⁺ | 20.2 |

| Co²⁺ | 18.9 |

| Cu²⁺ | 21.3 |

| Fe³⁺ | 29.3 |

| Hg²⁺ | 24.3 |

| Mg²⁺ | 10.3 |

| Mn²⁺ | 16.9 |

| Ni²⁺ | 19.4 |

| Pb²⁺ | 19.7 |

| Zn²⁺ | 18.7 |

Note: These are representative values and can vary with experimental conditions such as temperature and ionic strength.

Synthesis of CDTA: A Laboratory-Scale Protocol

CDTA can be synthesized in the laboratory through the carboxymethylation of trans-1,2-diaminocyclohexane. The following is a general protocol based on established methods.[1]

Materials:

-

trans-1,2-diaminocyclohexane

-

Chloroacetic acid

-

Tetramethylammonium hydroxide (10% aqueous solution)

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a thermometer, condenser, and dropping funnel, dissolve 85 g of chloroacetic acid in 200 g of deionized water.

-

Cool the solution to 0°C.

-

Slowly add 135 g of a 10% aqueous solution of tetramethylammonium hydroxide to neutralize the acid, ensuring the temperature does not exceed 10°C.

-

Add 26 g of trans-1,2-diaminocyclohexane to the reaction mixture.

-

Heat the mixture to 100°C and stir for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the product with 100 g of concentrated hydrochloric acid to a pH of 3, at which point the solution will become cloudy.

-

Stir the cloudy solution for 5-10 minutes.

-

Continue to add concentrated hydrochloric acid dropwise until a pH of 2 is reached, leading to the formation of a precipitate.

-

Filter the mixture to recover the crude CDTA crystals.

-

For purification, dissolve a portion of the CDTA crystals (e.g., 39.9 g) in 100 ml of deionized water by adding a 30% aqueous ammonium hydroxide solution until the crystals dissolve and the pH is between 6 and 10.

-

Slowly add a diluted (18.5%) hydrochloric acid solution dropwise until a pH of 4 is reached, causing the CDTA to begin recrystallizing.

-

Stir for 5-10 minutes.

-

Continue to add a more dilute (5%) hydrochloric acid solution dropwise until a pH of 2 is reached for complete crystallization.

-

Filter the solution to recover the purified CDTA.

Applications in Research and Drug Development

CDTA's potent chelating ability makes it a valuable tool in various scientific disciplines, from analytical chemistry to drug development.

Analytical Chemistry: A Powerful Tool for Metal Ion Analysis

CDTA is extensively used in analytical chemistry for the complexometric titration of metal ions. Its ability to form stable and defined stoichiometric complexes allows for the accurate quantification of metals in a sample. Furthermore, CDTA plays a crucial role in modern analytical techniques such as capillary electrophoresis (CE).

This protocol outlines the general steps for the separation and quantification of metal ions using CE with CDTA as a complexing agent.

Objective: To separate and quantify a mixture of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) in an aqueous sample.

Materials:

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length)

-

CDTA

-

Background electrolyte (BGE) buffer (e.g., 20 mM MES/His buffer, pH 6.0)

-

Metal ion standard solutions (1000 ppm)

-

Deionized water

-

0.1 M Sodium hydroxide

-

0.1 M Hydrochloric acid

Procedure:

-

Preparation of Solutions:

-

BGE: Prepare a 20 mM MES/His buffer and adjust the pH to 6.0 using 0.1 M NaOH or 0.1 M HCl. Add a specific concentration of CDTA to the BGE (e.g., 5 mM). The optimal concentration may need to be determined experimentally.

-

Metal Ion Standards: Prepare a series of standard solutions containing the metal ions of interest at known concentrations by diluting the 1000 ppm stock solutions with deionized water.

-

Sample Preparation: Dilute the unknown sample with deionized water to bring the metal ion concentrations within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter.

-

-

Capillary Conditioning:

-

Rinse the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and the BGE (10 min).

-

-

Electrophoresis:

-

Set the CE instrument parameters:

-

Voltage: e.g., +20 kV

-

Temperature: e.g., 25°C

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

-

Detection: UV detection at a wavelength where the metal-CDTA complexes absorb (e.g., 214 nm).

-

-

Inject and run the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject and run the prepared sample.

-

-

Data Analysis:

-

Identify the peaks in the electropherogram based on the migration times of the standards.

-

Quantify the concentration of each metal ion in the sample using the calibration curve.

-

Caption: The chelation process of a metal ion by CDTA.

Drug Development: Mitigating Metal-Induced Instability and Toxicity

In the pharmaceutical industry, trace metal ions can be a significant concern, as they can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to reduced efficacy and the formation of potentially harmful impurities. CDTA can be employed as an excipient in drug formulations to chelate these metal ions, thereby enhancing the stability and shelf-life of the drug product.

Caption: A typical workflow for assessing the stabilizing effect of CDTA in a pharmaceutical formulation.

Furthermore, CDTA and other chelating agents are investigated for their potential to mitigate heavy metal toxicity.[10] By binding to toxic metal ions in the body, they can facilitate their excretion. While this application is more established for chelators like EDTA, the fundamental principles of chelation therapy provide a basis for ongoing research into the therapeutic potential of CDTA.

This protocol provides a framework for evaluating the ability of CDTA to protect cells from the toxic effects of a heavy metal in a cell culture model.

Objective: To determine if CDTA can reduce the cytotoxicity of a heavy metal (e.g., cadmium) in a specific cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Heavy metal salt solution (e.g., CdCl₂)

-

CDTA solution (sterile-filtered)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.

-

Treatment:

-

Control Groups: Include wells with cells in medium only (negative control) and cells treated with the heavy metal alone at a concentration known to cause significant but not complete cell death (positive control).

-

CDTA Cytotoxicity: Treat cells with a range of concentrations of CDTA alone to determine its intrinsic toxicity to the cells.

-

Co-treatment: Treat cells with the heavy metal at the predetermined toxic concentration in the presence of a range of concentrations of CDTA.

-

-

Incubation: Incubate the plate for a period relevant to the expected toxic effects of the heavy metal (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the negative control.

-

Plot the cell viability against the concentration of CDTA in the co-treatment groups.

-

An increase in cell viability in the co-treatment groups compared to the heavy metal-only group indicates a protective effect of CDTA.

-

Emerging Applications: Beyond Classical Chelation

Recent research has highlighted the potential of CDTA in advanced applications, such as in the development of novel magnetic resonance imaging (MRI) contrast agents. Iron(III)-CDTA complexes are being investigated as potential alternatives to gadolinium-based contrast agents, which have raised safety concerns in recent years.[3][9]

Conclusion and Future Perspectives

This compound, or CDTA, is a versatile and powerful chelating agent with a well-established role in analytical chemistry and a growing number of applications in research and drug development. Its superior ability to form stable complexes with a wide range of metal ions makes it an invaluable tool for controlling metal ion activity in various experimental and industrial settings.

For researchers and drug development professionals, CDTA offers a means to enhance the stability of pharmaceutical formulations, mitigate the toxic effects of heavy metals, and serve as a critical component in advanced analytical methodologies. As our understanding of the intricate roles of metal ions in biological systems continues to expand, the importance of potent and specific chelating agents like CDTA is poised to grow even further, opening new avenues for therapeutic intervention and diagnostic innovation.

References

- The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (URL: not provided in search results)

-

Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions | Request PDF - ResearchGate. (URL: [Link])

-

trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid, 98% - Ottokemi. (URL: [Link])

-

trans-1,2-Diaminocyclohexane - Wikipedia. (URL: [Link])

-

CDTA | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

-

TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE Extra Pure - Loba Chemie. (URL: [Link])

-

Iron(III)-tCDTA derivatives as MRI contrast agents: Increased T1 relaxivities at higher magnetic field strength and pH sensing - PubMed. (URL: [Link])

-

Iron(III)-tCDTA derivatives as MRI contrast agents - Refubium. (URL: [Link])

-

Studies of Cadmium Chelator Efficacy Using Mammalian Cell Cultures - PubMed. (URL: [Link])

-

Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands - PMC - NIH. (URL: [Link])

-

MRI contrast agents (Gadolinium DTPA). (URL: [Link])

-

Chelation in Metal Intoxication - PMC - PubMed Central - NIH. (URL: [Link])

-

Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUP - Research Collection. (URL: [Link])

-

Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. (URL: [Link])

-

Analysing Metal Ions by CE | LCGC International. (URL: [Link])

-

A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (URL: [Link])

-

Steps for Analytical Method Development | Pharmaguideline. (URL: [Link])

-

Development of capillary electrophoresis for the determination of metal ions using mixed partial and complete complexation techniques - PubMed. (URL: [Link])

-

Diagram of the chelation extraction process of DMY. - ResearchGate. (URL: [Link])

-

Gadolinium-DTPA as a contrast agent in magnetic resonance imaging of the brain - PubMed. (URL: [Link])

-

A Case Study from Preclinical to early Clinical Trials | Request PDF - ResearchGate. (URL: [Link])

-

WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression - Biologics Consulting. (URL: [Link])

-

Preclinical Studies in Drug Development | PPD. (URL: [Link])

-

Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PubMed Central. (URL: [Link])

-

Analytical Method Development in the Quality by Design Framework | American Laboratory. (URL: [Link])

-

Determination of heavy metal ions by microchip capillary electrophoresis coupled with contactless conductivity detection - ResearchGate. (URL: [Link])

-

Decentralized Clinical Trials in Early Drug Development—A Framework Proposal - ScienceOpen. (URL: [Link])

-

How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? | ResearchGate. (URL: [Link])

-

Integrating preclinical data into early clinical development. (URL: [Link])

Sources

- 1. CDTA synthesis - chemicalbook [chemicalbook.com]

- 2. Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron(III)-tCDTA derivatives as MRI contrast agents: Increased T1 relaxivities at higher magnetic field strength and pH sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal Analysis With Capillary Zone Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 5. Magnetic Particles as MRI Contrast Agents - CD Bioparticles [cd-bioparticles.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Refubium - Iron(III)-tCDTA derivatives as MRI contrast agents [refubium.fu-berlin.de]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Acid Dissociation Constants of CDTA in Aqueous Solution

Foreword

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chelating agents is paramount. Among these, trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) stands out for its high affinity and selectivity for a wide range of metal ions. The efficacy of CDTA in applications ranging from analytical chemistry to medicine is fundamentally governed by its acid-base chemistry in aqueous solution.[1] This guide provides a comprehensive exploration of the acid dissociation constants (pKa values) of CDTA, offering both foundational knowledge and practical methodologies for their determination. We will delve into the structural basis for CDTA's unique properties, present critically evaluated pKa data, and provide a detailed, self-validating protocol for their experimental determination via potentiometric titration.

Introduction to CDTA: Structure and Significance

CDTA, an aminopolycarboxylic acid, is structurally analogous to the more commonly known ethylenediaminetetraacetic acid (EDTA). The defining feature of CDTA is the incorporation of a trans-cyclohexane ring into its backbone, which imparts significant conformational rigidity compared to the flexible ethylene bridge of EDTA. This structural constraint has profound implications for its chelating properties, often resulting in the formation of more thermodynamically stable and kinetically inert metal complexes.

The applications of CDTA are extensive and varied. In analytical chemistry, it serves as a titrant for the quantification of metal ions. In industrial processes, it is employed for water softening and the removal of heavy metal contaminants. In the biomedical field, CDTA and its derivatives are explored as contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents for heavy metal detoxification. A thorough understanding of its protonation equilibria is the cornerstone for optimizing its function in these diverse applications.

The Acid-Base Equilibria of CDTA

CDTA is a hexaprotic acid in its fully protonated form (H₆CDTA²⁺), possessing four carboxylic acid groups and two tertiary amine groups. The dissociation of these protons occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (pKa). The protonation of the two nitrogen atoms gives rise to the higher pKa values, while the four carboxyl groups account for the lower pKa values.

The stepwise dissociation can be represented as follows:

H₆CDTA²⁺ ⇌ H₅CDTA⁺ + H⁺ (pKa₁) H₅CDTA⁺ ⇌ H₄CDTA + H⁺ (pKa₂) H₄CDTA ⇌ H₃CDTA⁻ + H⁺ (pKa₃) H₃CDTA⁻ ⇌ H₂CDTA²⁻ + H⁺ (pKa₄) H₂CDTA²⁻ ⇌ HCDTA³⁻ + H⁺ (pKa₅) HCDTA³⁻ ⇌ CDTA⁴⁻ + H⁺ (pKa₆)

The diagram below illustrates this sequential proton dissociation.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

CDTA Solution: Accurately weigh a sample of high-purity CDTA and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of approximately 5 mM.

-

NaOH Titrant: Prepare a ~0.1 M NaOH solution using CO₂-free water and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

-

Background Electrolyte: Prepare a solution of KCl (e.g., 1 M) to be added to the titration vessel to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

-

Instrument Calibration and Setup:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Set up the titration vessel in a thermostatically controlled bath.

-

Place a magnetic stir bar in the vessel and position the calibrated pH electrode and the burette tip below the surface of the solution to be titrated.

-

Maintain a blanket of inert gas (N₂ or Ar) over the solution to prevent the ingress of atmospheric CO₂.

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 50.00 mL) of the CDTA solution into the titration vessel.

-

Add the required volume of the background electrolyte solution to achieve the desired ionic strength.

-

If necessary, add a small, known amount of standardized HCl to lower the initial pH and allow for the determination of the lower pKa values.

-

Begin stirring at a constant rate.

-

Start the titration by adding small increments of the standardized NaOH solution. Record the pH and the total volume of titrant added after each increment.

-

Decrease the volume of the increments in the regions where the pH changes rapidly (near the equivalence points) to accurately define the inflection points.

-

Continue the titration until the pH is well past the last expected equivalence point (e.g., pH ~11.5).

-

-

Data Analysis and pKa Calculation:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To accurately determine the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/Δ²V) of the titration curve. The equivalence points correspond to the maxima of the first derivative plot and the zero crossings of the second derivative plot.

-

Identify the volumes of NaOH corresponding to each equivalence point (V₁, V₂, etc.).

-

The volume of NaOH at the half-equivalence points for the determination of pKa₃, pKa₄, and pKa₅ can be calculated as (V₁ + V₂)/2, (V₂ + V₃)/2, and (V₃ + V₄)/2, respectively.

-

Determine the pH from the titration curve at each of these half-equivalence point volumes. These pH values correspond to the respective pKa values.

-

For more rigorous analysis, specialized software can be used to fit the entire titration curve to a multiprotic acid model, which can provide more accurate pKa values, especially for overlapping equilibria.

-

Conclusion

The acid dissociation constants of CDTA are fundamental parameters that dictate its behavior in aqueous systems. The rigid cyclohexane backbone of CDTA distinguishes it from more flexible aminopolycarboxylic acids like EDTA, influencing its acid-base properties and, consequently, its metal chelation thermodynamics and kinetics. The determination of these constants through precise experimental methods, such as the potentiometric titration protocol detailed herein, is essential for the rational design and application of CDTA in various scientific and industrial fields. By adhering to a self-validating experimental design and utilizing data from authoritative sources like the NIST database, researchers can ensure the accuracy and reliability of their work, paving the way for further innovation in the application of this powerful chelating agent.

References

-

National Institute of Standards and Technology. NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Journal of the Chemical Society, Faraday Transactions. Thermodynamics of protonation and complexation of EDTA derivatives and metal cations in water. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Chemistry LibreTexts. 2: Potentiometric Titrations (Experiment). [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

NIST Public Data Repository. NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows - Dataset. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

National Institute of Standards and Technology. NIST46. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Saraswati Institute of Pharmaceutical Sciences. POTENTIOMETRIC TITRATIONS. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ETH Zurich Research Collection. Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ResearchGate. Protonation constants of NTA, EDTA, EGTA, DTPA and TTHA at I = 0 mol L.... [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Semantic Scholar. Critical Stability Constants. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Analytical Chemistry. Methods to Determine End Point of Potentiometric Titration and Applications. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

UC San Diego Library. critical evaluation of equilibrium constants in solution. part A, Stability constants of metal complexes ; prepared for publication by G. Anderegg. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

DSpace@MIT. EXPERIMENT #5: Potentiometric Titration. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Journal of the Chemical Society, Perkin Transactions 2. Effect of ring size on the basicity and kinetic behaviour of 1,5-dimethylnaphtho[1,8-bc]-1,5-diazacycloalkanes. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

CyTOForum. NIST Standard Reference Database 46 Version 8.0 N. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ResearchGate. (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

National Institute of Standards and Technology. NIST Critically Selected Stability Constants of Metal Complexes Database. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ACS Central Science. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Scientific Research Publishing. A. E. Martell and R. M. Smith “Critical Stability Constants,” Vol. I, Amino Acids, Plenum, New York, 1974, p. 377. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

PMC - NIH. Development of Methods for the Determination of pKa Values. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Internet Archive. Critical stability constants : Martell, Arthur E. (Arthur Earl), 1916-2003. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

IUPAC. IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

National Institute of Standards and Technology. NIST Critically Selected Stability Constants of Metal Complexes Database. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ResearchGate. M2+•EDTA Binding Affinities: A Modern Experiment in Thermodynamics for the Physical Chemistry Laboratory. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Chemistry LibreTexts. Complexation Titration. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

PubMed. Demineralization effect of EDTA, EGTA, CDTA and citric acid on root dentin: a comparative study. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ResearchGate. What is the difference in the use of EDTA or CDTA?. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ResearchGate. a Anisotropy effect of C–C bonds in cyclohexane. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

PubMed. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

-

ResearchGate. Protonation and Cu 2+ complexation constants of EDTA and PENTEN. [Online] Available at: [Link] [Accessed: Jan 12, 2026].

Sources

An In-Depth Technical Guide to the Molecular Structure of trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA)

Abstract

trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA) is a high-affinity chelating agent that serves as a structural analogue of EDTA, demonstrating superior thermodynamic stability in its metal complexes.[1] This enhanced stability is a direct consequence of its unique three-dimensional molecular structure. This guide provides a comprehensive examination of the stereochemical and conformational features of the CDTA molecule. We will explore the conformational rigidity imposed by the trans-1,2-disubstituted cyclohexane backbone, which pre-organizes the ligand's donor atoms for metal ion coordination.[1] Methodologies for structural elucidation, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed, explaining the causality behind experimental choices. The document concludes by linking the molecule's inherent structure to its function as a powerful hexadentate ligand, offering insights for its application in drug development, analytical chemistry, and environmental remediation.[2][3]

Introduction: The Structural Basis of a Superior Chelator

Cyclohexanediaminetetraacetic acid (CDTA) is a polyaminocarboxylic acid renowned for its capacity to form highly stable, water-soluble complexes with a wide range of metal ions.[1][3] Unlike the more flexible linear backbone of its parent compound, EDTA, CDTA incorporates a cyclohexane ring. The stereochemistry of the two N,N-bis(carboxymethyl)amino groups attached to this ring is critically important. In the trans isomer, these groups are located on opposite faces of the cyclohexane ring, a configuration that imparts significant structural rigidity.[1][4]

This inherent "pre-organization" minimizes the entropic penalty upon metal chelation, resulting in metal-CDTA complexes that are thermodynamically more stable than their EDTA counterparts.[1] Understanding the nuances of this molecular structure—from its absolute configuration to its preferred conformation in solution and the solid state—is paramount for professionals seeking to leverage its properties for applications such as:

-

Drug Development: As ligands for radiopharmaceuticals or as agents to control metal ion activity.[5]

-

Analytical Chemistry: As a titrant for the quantification of metal ions.[6]

-

Industrial Processes: For water treatment and prevention of metal-catalyzed degradation.[3]

This guide will dissect the molecular architecture of trans-CDTA, providing the foundational knowledge required for its effective application.

Stereochemistry and Conformational Analysis

The defining feature of trans-1,2-CDTA is the spatial arrangement of its functional groups on the cyclohexane scaffold. This arrangement dictates both its shape and its chelating efficacy.

Chirality and Absolute Configuration

The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism. The trans configuration means the two N,N-bis(carboxymethyl)amino substituents are on opposite sides of the ring. This results in a chiral molecule that exists as a pair of enantiomers:

-

(1R,2R)-Cyclohexanediaminetetraacetic acid

-

(1S,2S)-Cyclohexanediaminetetraacetic acid

Commercially available CDTA is typically sold as a racemic mixture of these two enantiomers.[6][7] The specific IUPAC name for the (1R,2R) enantiomer is 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid.[7]

Conformational Isomerism of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation. For a 1,2-disubstituted cyclohexane, a dynamic equilibrium known as a "ring flip" exists between two possible chair conformers. In the case of trans-1,2-CDTA, the two bulky N,N-bis(carboxymethyl)amino groups can be either both in axial positions or both in equatorial positions.[8][9]

The di-axial conformation introduces severe steric hindrance, known as 1,3-diaxial interactions, which significantly destabilizes the molecule.[9][10] Consequently, the conformational equilibrium overwhelmingly favors the di-equatorial form, where both bulky substituents occupy the less sterically hindered equatorial positions. This is the thermodynamically most stable and predominant conformation for the trans-1,2-CDTA molecule.[9][10]

Caption: Conformational equilibrium of the trans-1,2-CDTA cyclohexane backbone.

Coordination Chemistry: A Structurally Optimized Chelator

The primary function of CDTA is to bind metal ions. Its molecular structure makes it an exceptionally efficient hexadentate ligand, meaning it can form up to six coordinate covalent bonds with a single central metal ion.[11]

The donor atoms are:

-

The two nitrogen atoms of the diamine backbone.

-

Four oxygen atoms, one from each of the four carboxylate groups.

The stable di-equatorial conformation of the cyclohexane ring positions these six donor atoms in an optimal geometry to encapsulate a metal ion, forming a highly stable, cage-like structure. This chelate complex is characterized by the formation of multiple five-membered rings, a thermodynamically favorable arrangement known as the "chelate effect."[12]

Caption: Hexadentate coordination of a metal ion (Mⁿ⁺) by CDTA.

Experimental Protocols for Structural Characterization

A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling is required to fully validate the molecular structure of CDTA and its derivatives.

X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[13][14] It provides unambiguous proof of the trans configuration and allows for precise measurement of bond lengths, bond angles, and torsional angles, confirming the chair conformation and the coordination geometry in metal complexes.[15][16]

Protocol: Single-Crystal X-ray Diffraction of a Metal-CDTA Complex

-

Synthesis & Crystallization (Self-Validation):

-

Step 1a: Synthesize the metal-CDTA complex by reacting an aqueous solution of CDTA (typically as its disodium salt for solubility) with a stoichiometric amount of a soluble metal salt (e.g., CdCl₂, Cu(NO₃)₂).

-

Step 1b: The critical step is to grow single crystals suitable for diffraction. This is often achieved through slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion techniques. The formation of well-ordered crystals is the first validation of sample purity and homogeneity.

-

-

Data Collection:

-

Step 2a: Mount a suitable single crystal (typically <0.5 mm) on a goniometer head of a diffractometer.[14]

-

Step 2b: Cool the crystal under a stream of liquid nitrogen (e.g., 100 K) to minimize thermal motion of the atoms, which results in a higher quality diffraction pattern.

-

Step 2c: Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (intensities and positions of thousands of reflections) on a detector.[14]

-

-

Structure Solution and Refinement:

-

Step 3a: Process the raw diffraction data to obtain a list of reflection intensities.

-

Step 3b: Use direct methods or Patterson methods (computational algorithms) to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

-

Step 3c: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in the final, precise molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[7] For CDTA, ¹H and ¹³C NMR can confirm the trans stereochemistry and provide evidence for the molecule's conformational rigidity in solution. The symmetry of the di-equatorial conformer simplifies the spectrum in a predictable way.

Protocol: ¹H and ¹³C NMR of CDTA

-

Sample Preparation:

-

Step 1a: Dissolve ~5-10 mg of CDTA in a deuterated solvent (e.g., D₂O with a small amount of NaOD to ensure deprotonation of the carboxylates and improve solubility). The use of a deuterated solvent is essential to prevent a large, broad solvent peak from obscuring the analyte signals.

-

Step 1b: Transfer the solution to a 5 mm NMR tube.

-

-